2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide
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Overview
Description
2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with an amino group, a sulfonamide group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with a pyrrole derivative. One common method is the condensation reaction between 2-aminobenzenesulfonamide and 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against human tumor cell lines such as HeLa, HCT-116, and MCF-7.
Biology: The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells makes it a candidate for further biological studies.
Materials Science:
Mechanism of Action
The mechanism of action of 2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide involves its interaction with cellular targets to induce apoptosis. The compound promotes cell cycle arrest in the G2/M phase, activates caspases, and increases the population of apoptotic cells . These effects are mediated through the inhibition of key enzymes and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic that inhibits bacterial enzyme dihydropteroate synthetase.
Sulfapyridine: Another sulfonamide antibiotic with similar mechanisms of action.
Pyrrole Derivatives: Compounds containing the pyrrole ring, which are known for their diverse biological activities.
Uniqueness
2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide is unique due to its combined structural features of a benzene ring, sulfonamide group, and pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
857435-33-7 |
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Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-amino-N-(1H-pyrrol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S/c11-8-4-1-2-5-9(8)16(14,15)13-10-6-3-7-12-10/h1-7,12-13H,11H2 |
InChI Key |
NFWXZBPSOCPKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CN2 |
Origin of Product |
United States |
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